Cu(II)astm

Descripción

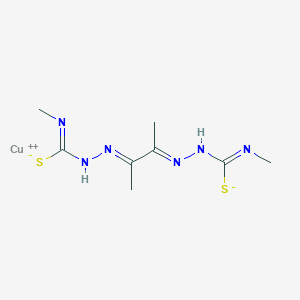

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

copper;N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHDKYTVDCRMOE-JPAPVDFESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CuN6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68341-09-3 |

Source

|

| Record name | Cu(II)astm | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068341093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(II) dithiosemicarbazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATSM COPPER (II) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YDK1H9L3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Cu(II)ATSM

For Researchers, Scientists, and Drug Development Professionals

Introduction: Copper(II) diacetyl-bis(N4-methylthiosemicarbazone), commonly abbreviated as Cu(II)ATSM, is a neutral, lipophilic coordination complex that has garnered significant interest in the scientific community. Its unique redox properties and ability to cross biological membranes, including the blood-brain barrier, have made it a focal point of research for various biomedical applications.[1] Initially investigated as a positron emission tomography (PET) imaging agent for delineating hypoxic tissues in tumors and ischemic myocardium, its therapeutic potential in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease is now being extensively explored.[2][3][4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis and characterization protocols, and its proposed mechanism of action.

Chemical Structure and Physicochemical Properties

Cu(II)ATSM is a bis(thiosemicarbazone) complex where a central copper(II) ion is coordinated by the tetradentate ligand, diacetyl-bis(N4-methylthiosemicarbazone). The ligand wraps around the copper ion in a square planar geometry through an N₂S₂ donor set.[1][5] This structure confers high stability to the complex. The lipophilicity of the complex allows it to readily permeate cell membranes.[1]

Table 1: Physicochemical Properties of Cu(II)ATSM

| Property | Value | References |

|---|---|---|

| Systematic Name | Copper(II) diacetyl-di(N4-methylthiosemicarbazone) | [3] |

| Synonyms | Diacetyl-bis(N4-methylthiosemicarbazone) copper(II) | [3] |

| Molecular Formula | C₈H₁₄CuN₆S₂ | [1] |

| Molecular Weight | 321.91 g/mol | [1] |

| Appearance | Brown to dark red-brown powder | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1][6] |

| Coordination Geometry | Distorted Square Planar |[1] |

Experimental Protocols

The synthesis of Cu(II)ATSM is a two-step process involving the initial synthesis of the ATSM ligand followed by its complexation with a copper(II) salt.

Synthesis of the ATSM Ligand (Diacetyl-bis(N4-methylthiosemicarbazone))

This protocol is adapted from previously reported methods.[6][7]

-

Materials:

-

4-Methyl-3-thiosemicarbazide (11.4 mmol, 1.2 g)

-

Diacetyl (2,3-butanedione) (5.7 mmol, 0.5 mL)

-

Ethanol (50 mL)

-

Glacial Acetic Acid (5-6 drops)

-

-

Procedure:

-

Dissolve 4-Methyl-3-thiosemicarbazide in 50 mL of ethanol with constant heating and stirring.

-

Add an ethanolic solution of diacetyl dropwise to the heated solution.

-

Add 5-6 drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture at 60–70 °C for 4 hours, during which a white precipitate will form.

-

For complete precipitation, transfer the flask to a cold environment (4 °C) and leave it overnight.

-

Collect the white precipitate (ATSM ligand) by filtration.

-

Synthesis of the Cu(II)ATSM Complex

This protocol describes the complexation of the ATSM ligand with copper(II) acetate.[6][7]

-

Materials:

-

ATSM ligand (0.38 mmol, 0.1 g)

-

Copper(II) acetate (0.38 mmol, 0.0768 g)

-

Ethanol

-

-

Procedure:

-

Dissolve the synthesized ATSM ligand in ethanol.

-

Separately, dissolve copper(II) acetate in ethanol.

-

Add the ethanolic solution of copper acetate dropwise to the ATSM ligand solution. The solution's color will change from turbid white to a distinct brown-red.

-

Reflux the reaction mixture at 60–70 °C for 3-4 hours.

-

Allow the mixture to continue refluxing overnight at room temperature.

-

The resulting product is the Cu(II)ATSM complex.

-

Characterization of Cu(II)ATSM

Standard analytical techniques are used to confirm the identity and purity of the synthesized complex.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the molecular weight of the complex. The expected m/z value for the protonated molecule [C₈H₁₄CuN₆S₂ + H]⁺ is approximately 322.[6][7]

-

UV-Visible Spectroscopy: The absorption spectrum of Cu(II)ATSM in DMSO shows characteristic peaks. Typical λ_max values are observed around 311 nm, 355 nm (shoulder), 476 nm, and 525 nm (shoulder).[6][7]

-

Nuclear Magnetic Resonance (¹H NMR): While the paramagnetic Cu(II) center can cause peak broadening, ¹H NMR of the ATSM ligand in DMSO-d₆ is used for characterization prior to complexation. Expected chemical shifts for the ligand are approximately 10.22 ppm (s, 2H, NH), 8.38 ppm (m, 2H, NHCH₃), 3.02 ppm (d, 6H, NHCH₃), and 2.20 ppm (s, 6H, 2xCH₃).[6][7]

-

Single-Crystal X-ray Diffraction: This technique provides definitive information on the crystal structure, confirming the square planar geometry and providing precise bond lengths and angles.[1]

Mechanism of Action and Cellular Uptake

The primary mechanism that makes Cu(II)ATSM a valuable hypoxia imaging agent is its selective trapping in oxygen-deficient cells.[3] In neurodegenerative diseases, its action is thought to involve copper delivery and the inhibition of ferroptosis, a form of iron-dependent cell death.[2][8]

Hypoxia-Selective Trapping

The proposed mechanism for selective retention in hypoxic tissues is a redox-dependent process.[3][9]

-

Cellular Uptake: The neutral, lipophilic Cu(II)ATSM complex readily diffuses across the cell membrane.

-

Intracellular Reduction: In the low-oxygen environment of hypoxic cells, the Cu(II) center of the complex is reduced to Cu(I). This reduction is thought to be mediated by intracellular reducing agents and enzymatic systems within the mitochondrial or microsomal electron transport chains.[3][9]

-

Dissociation and Trapping: The resulting Cu(I) complex is less stable than its Cu(II) counterpart. This instability leads to the dissociation of the Cu(I) ion from the ATSM ligand. The released copper ion is then trapped within the cell, likely by binding to intracellular proteins.[3][6][10]

-

Reoxidation and Efflux (Normoxic Cells): In cells with normal oxygen levels (normoxia), the reduced Cu(I)ATSM complex is rapidly re-oxidized back to the stable Cu(II)ATSM form. This stable complex can then diffuse out of the cell, preventing its accumulation.[11]

The diagram below illustrates the proposed workflow for the cellular uptake and hypoxia-selective retention of Cu(II)ATSM.

Figure 1: Hypoxia-selective trapping mechanism of Cu(II)ATSM.

A proposed cellular uptake pathway suggests the involvement of copper transport proteins such as Ctr1, Atox1, and ATP7B, integrating the complex into the cellular copper cycle.[6][10] However, other studies propose that Cu(II)ATSM remains intact and does not directly engage with these specific copper cycle proteins, with its effects stemming from its intrinsic redox activity.[6] Further research is ongoing to fully elucidate the precise molecular interactions.

References

- 1. Cu(II)astm | 68341-09-3 | Benchchem [benchchem.com]

- 2. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper(II) diacetyl-di(N4-methylthiosemicarbazone) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Cu(II)ATSM

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl-bis(N4-methylthiosemicarbazone) copper(II), or Cu(II)ATSM, is a lipophilic, neutral complex that has garnered significant attention for its theranostic applications. Its ability to cross the blood-brain barrier and selectively accumulate in hypoxic tissues has made it a valuable agent for Positron Emission Tomography (PET) imaging of tumor hypoxia and a promising therapeutic candidate for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of Cu(II)ATSM, offering detailed experimental protocols, data presentation in structured tables, and visual diagrams of key processes to aid researchers in their drug development endeavors.

Synthesis of Cu(II)ATSM

The synthesis of Cu(II)ATSM is a two-step process that begins with the synthesis of the ligand, diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM), followed by the complexation of this ligand with a copper(II) salt.

Synthesis of the Ligand: Diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM)

The H₂ATSM ligand is synthesized through the condensation reaction of diacetyl (2,3-butanedione) with 4-methyl-3-thiosemicarbazide.[4][5]

Experimental Protocol:

-

Dissolve 4-methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with constant heating and stirring.[4][5]

-

Add a solution of diacetyl (0.5 mL, 5.7 mmol) in ethanol dropwise to the heated solution.[4][5]

-

Add 5-6 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4][5]

-

Reflux the reaction mixture at 60-70 °C for 4 hours, during which a white precipitate of the H₂ATSM ligand will form.[4][5]

-

Allow the flask to cool and then place it at 4 °C overnight to ensure complete precipitation.[4][5]

-

Wash the precipitate thoroughly with ethanol and then diethyl ether, each for 3-4 times, to remove any unreacted starting materials and impurities.[4][5]

-

Dry the purified H₂ATSM ligand under vacuum.

Synthesis of the Complex: Cu(II)ATSM

The final Cu(II)ATSM complex is formed by reacting the H₂ATSM ligand with a copper(II) salt, typically copper(II) acetate.[4][5]

Experimental Protocol:

-

Dissolve the synthesized H₂ATSM ligand (0.1 g, 0.38 mmol) in ethanol.[4][5]

-

In a separate flask, prepare an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol).[4][5]

-

Add the copper(II) acetate solution dropwise to the H₂ATSM solution. The color of the solution will change from a turbid white to a brown-red, indicating the formation of the copper complex.[4][5]

-

Reflux the reaction mixture at 60-70 °C for 3-4 hours.[4][5]

-

Continue to stir the reaction mixture overnight at room temperature to ensure complete complexation.[4][5]

-

Collect the resulting brown to dark red-brown precipitate of Cu(II)ATSM by filtration.

-

Wash the precipitate with ethanol and diethyl ether.

-

Dry the final product under vacuum.

Characterization of Cu(II)ATSM

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Cu(II)ATSM. The following are standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the H₂ATSM ligand. Due to the paramagnetic nature of the Cu(II) ion, NMR of the final complex results in broad signals and is less informative for structural elucidation.[6]

Table 1: ¹H NMR Characterization Data for H₂ATSM

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 10.22 | s | 2H | NH | [4][5] |

| 8.38 | m | 2H | NHCH₃ | [4][5] |

| 3.02 | d | 6H | NHCH₃ | [4][5] |

| 2.20 | s | 6H | 2xCH₃ | [4][5] |

| Solvent: DMSO-d₆ |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of both the ligand and the final complex, confirming their elemental composition.

Table 2: Mass Spectrometry Data for H₂ATSM and Cu(II)ATSM

| Compound | Calculated m/z | Found m/z | Ion | Reference |

| H₂ATSM | 260.4 | 260.4 | [M+H]⁺ | [4][5] |

| Cu(II)ATSM | 322 | 322 | [M+H]⁺ | [4][5] |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions in the Cu(II)ATSM complex and can be used to monitor its formation and stability.

Table 3: UV-Visible Spectroscopy Data for Cu(II)ATSM

| Wavelength (λₘₐₓ) nm | Solvent | Reference |

| 311 | DMSO | [4][5][7] |

| 355 (shoulder) | DMSO | [4][5][7] |

| 476 | DMSO | [4][5][7] |

| 525 (shoulder) | DMSO | [4][5][7] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized Cu(II)ATSM. A reversed-phase C18 column is typically used with a suitable mobile phase.

Table 4: Representative HPLC Data for Cu(II)ATSM

| Retention Time (Rt) min | Purity | Reference |

| 10.20 | >99% | [6] |

| Note: HPLC conditions can vary, and the retention time should be determined with a standard. |

Mechanism of Action and Experimental Workflow

The biological activity of Cu(II)ATSM, particularly its selective retention in hypoxic cells, is attributed to its reduction from Cu(II) to Cu(I) in the low-oxygen environment.[8][9][10]

Signaling Pathway in Hypoxic Cells

Caption: Hypoxia-selective trapping of Cu(II)ATSM.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of Cu(II)ATSM.

Caption: Workflow for Cu(II)ATSM synthesis and analysis.

Applications and Future Directions

Cu(II)ATSM's unique properties have led to its investigation in several key areas of medical research.

-

PET Imaging of Hypoxia: Labeled with positron-emitting copper isotopes (e.g., ⁶⁴Cu), Cu-ATSM is used to non-invasively image hypoxic tissues in tumors, which can inform prognosis and treatment strategies.[1][11][12]

-

Neurodegenerative Diseases: Cu(II)ATSM has shown therapeutic potential in animal models of ALS and Parkinson's disease, believed to be due to its ability to modulate copper homeostasis and reduce oxidative stress.[2][13][14] Clinical trials are underway to evaluate its efficacy in human patients.[15][16][17]

-

Cancer Therapy: Beyond imaging, the radioactive isotopes of copper in Cu-ATSM can also have a therapeutic effect, making it a "theranostic" agent that can both diagnose and treat cancer.[3]

Future research will likely focus on optimizing the synthesis for clinical-grade production, further elucidating its mechanisms of action in different disease states, and exploring the therapeutic potential of derivatives of the Cu(II)ATSM scaffold.

Conclusion

This technical guide provides a comprehensive and practical resource for the synthesis and characterization of Cu(II)ATSM. The detailed protocols, tabulated data, and clear visual diagrams are intended to facilitate the work of researchers and professionals in the fields of medicinal chemistry, nuclear medicine, and drug development. The continued investigation of Cu(II)ATSM and its analogs holds significant promise for advancing the diagnosis and treatment of cancer and neurodegenerative diseases.

References

- 1. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cu-ATSM: a radiopharmaceutical for the PET imaging of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. neurosciencenews.com [neurosciencenews.com]

- 14. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Trial: Phase 1 Dose Escalation and PK Study of Cu(II)ATSM... | ALS TDI [als.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

physicochemical properties of Cu(II)ATSM

An In-depth Technical Guide on the Physicochemical Properties of Diacetylbis(N4-methylthiosemicarbazonato)copper(II) (Cu(II)ATSM)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diacetylbis(N4-methylthiosemicarbazonato)copper(II), or Cu(II)ATSM, is a neutral, lipophilic coordination complex with significant therapeutic and diagnostic potential. Its ability to cross the blood-brain barrier and selectively accumulate in hypoxic tissues has made it a subject of intense research for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and as a Positron Emission Tomography (PET) imaging agent for hypoxia.[1][2] The mechanism of action is multifaceted, involving the inhibition of ferroptosis, modulation of cellular copper homeostasis, and interaction with key signaling pathways.[3][4] This document provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a visual representation of its primary biological mechanisms.

Core Physicochemical Properties

The unique physicochemical characteristics of Cu(II)ATSM underpin its biological activity. Its low molecular weight, neutral charge, and high lipophilicity facilitate passive diffusion across cellular membranes, including the blood-brain barrier.[2][5]

General and Structural Properties

The fundamental identifiers and structural properties of Cu(II)ATSM are summarized below.

| Property | Value | Reference |

| Formal Name | (SP-4-2)--copper | [6] |

| Synonyms | Cu-ATSM, CuII(atsm), Copper-ATSM | [6] |

| CAS Number | 68341-09-3 | [6] |

| Molecular Formula | C₈H₁₄CuN₆S₂ | [6] |

| Molecular Weight | 321.9 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

Solubility and Lipophilicity

Cu(II)ATSM is poorly soluble in aqueous solutions but shows good solubility in organic solvents.[7][8] This high lipophilicity is crucial for its ability to permeate cell membranes.[2][9]

| Solvent | Solubility | Reference |

| Water / Aqueous Buffers | Insoluble | [7][8] |

| DMSO | 10 mg/mL | [6] |

| DMF | 2 mg/mL | [6] |

| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [6] |

The octanol/water partition coefficient (log P) for the radiolabeled complex [⁶⁴Cu]ATSM has been determined to be high, confirming its lipophilic nature.[9]

Stability and Binding Affinity

Cu(II)ATSM is a highly stable complex. The affinity of the ATSM ligand for copper is remarkably high, with a dissociation constant (Kd) in the femtomolar range, indicating that the copper ion is not readily released under normal physiological conditions.[4][7][8]

| Parameter | Value / Observation | Reference |

| Dissociation Constant (Kd) | 7.7 ± 2.02 × 10⁻¹⁵ M | [5][7][8] |

| Serum Stability | Stable in human serum for at least 12 hours at 37°C with >99% radiochemical purity. | [9] |

| Thermal Stability | Thermally unstable; degrades upon autoclaving. | [9] |

| Stability vs. Biological Chelators | Remains stable and intact in the presence of high-affinity extracellular Cu(II) binding motifs like DAHK and NCtr1. | [7][8] |

Redox and Spectroscopic Properties

The biological activity of Cu(II)ATSM is intrinsically linked to its redox potential. The complex is believed to be reduced from Cu(II) to Cu(I) within the reductive intracellular environment, particularly under hypoxic conditions.[10][11] This reduction is a key step for its trapping mechanism in hypoxic cells.[8]

| Property | Value / Observation | Reference |

| Redox Mechanism | Reduced from Cu(II) to Cu(I) by cellular reductants like NADH and NADPH. This reduction is more pronounced in cancer cells and under hypoxia. | [10][11] |

| Reaction with Thiols | Reacts readily with biological thiols such as dithiothreitol (DTT) and cysteamine in the absence of oxygen. | [12] |

| UV-vis λmax (in DMSO) | 310 nm, 355 nm (shoulder), 476 nm, 525 nm (shoulder) | [7][8] |

| UV-vis λmax (in 30% DMSO / Buffer) | 461 nm (blue shift from 475 nm in pure DMSO) | [7][8] |

| Electron Paramagnetic Resonance (EPR) | Exhibits a Type 1 Cu(II) spectrum, indicative of a deviation from a perfect square planar 2N2S coordination. | [13] |

Experimental Protocols

Synthesis of ATSM Ligand

This protocol describes the synthesis of the metal-free ligand, diacetyl-bis(N4-methylthiosemicarbazone).

-

Dissolution: Dissolve 4-Methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with constant heating and stirring.[7][8]

-

Addition of Diacetyl: Add an ethanolic solution of diacetyl (2,3-butanedione) (0.5 mL, 5.7 mmol) dropwise to the solution.[7][8]

-

Catalysis: Add 5–6 drops of glacial acetic acid to the reaction mixture.[7][8]

-

Reflux: Reflux the mixture at 60–70 °C for 4 hours. A white precipitate will form.[7][8]

-

Precipitation: Cool the reaction flask and keep it at 4 °C overnight to ensure complete precipitation of the white ATSM ligand.[7][8]

-

Characterization: The product can be characterized by ¹H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Expected ESI-MS (+): m/z 260.4.[7][8]

Synthesis of Cu(II)ATSM Complex

This protocol outlines the chelation of copper(II) by the ATSM ligand.

-

Ligand Dissolution: Dissolve the synthesized ATSM ligand (0.1 g, 0.38 mmol) in ethanol.[7][8]

-

Copper Addition: Add an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol) dropwise. The solution color will change from turbid white to brown-red.[7][8]

-

Reflux: Reflux the reaction mixture at 60–70 °C for 3–4 hours.[7][8]

-

Cooling: Allow the mixture to reflux overnight at room temperature.[7][8]

-

Characterization: The final complex can be characterized by UV-vis spectroscopy and ESI-MS. Expected ESI-MS (+): m/z 322.[7][8]

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized complex.

-

System: A reverse-phase column (e.g., C18) is typically used.[9]

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 1:1 ratio) can be used as the eluent.[9]

-

Detection: UV detection at a relevant wavelength (e.g., 477 nm) and/or gamma detection for radiolabeled versions.[9][10]

-

Analysis: The lipophilic Cu(II)ATSM complex will have a longer retention time (e.g., ~6.2 minutes) compared to the free, hydrophilic Cu²⁺ ion (e.g., ~2.0 minutes). Purity should be >98%.[9][14]

Determination of Dissociation Constant (Kd) via UV-vis Titration

This method is used to quantify the binding affinity between the ATSM ligand and Cu(II).

-

Preparation: Prepare a 0.5 mM solution of the ATSM ligand in DMSO in a 1 mm optical path length cell.[7][8]

-

Titration: Add small aliquots (e.g., 3 µL) of a Cu(II) stock solution sequentially to the ligand solution.[7][8]

-

Measurement: Record the UV-vis absorption spectrum after each addition, monitoring the changes in the characteristic d-d bands (e.g., 476 nm).[7][8]

-

Calculation: Plot the change in absorbance against the Cu(II) concentration. Fit the data to a 1:1 ligand-to-metal binding isotherm to calculate the dissociation constant, Kd.[8]

Biological Mechanisms and Signaling Pathways

The therapeutic effects of Cu(II)ATSM are attributed to several biological mechanisms. Its ability to be reduced intracellularly is central to its use in hypoxia imaging, while its antioxidant properties contribute to its neuroprotective effects.

Cellular Uptake and Hypoxic Trapping

Cu(II)ATSM is thought to enter cells via passive diffusion due to its lipophilicity. Once inside the highly reductive environment of a hypoxic cell, Cu(II) is reduced to Cu(I). This change in oxidation state leads to the dissociation of the Cu(I) ion from the ATSM ligand, trapping the copper inside the cell.[5][8] While some studies have proposed the involvement of the copper transporter Ctr1, others suggest that Cu(II)ATSM does not significantly interact with proteins of the cellular copper cycle.[7][8][10]

Caption: Proposed mechanism for cellular uptake and hypoxic trapping of Cu(II)ATSM.

Inhibition of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. Cu(II)ATSM is a potent inhibitor of ferroptosis, with an efficacy approaching that of reference compounds like liproxstatin-1.[4] It is believed to act as a radical-trapping antioxidant, directly scavenging lipid radicals to halt the chain reaction of lipid peroxidation.[4]

Caption: Mechanism of ferroptosis inhibition by Cu(II)ATSM via radical trapping.

Modulation of ABC Transporter Signaling

Studies have shown that Cu(II)ATSM can stimulate the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Mrp2/P-gp), in renal tubules. This effect is mediated through a complex signaling pathway involving the endothelin B (ETB) receptor, Protein Kinase C alpha (PKCα), and the PI3K/mTOR pathway, ultimately leading to increased transporter expression and function.[15]

Caption: Signaling pathway for Cu(II)ATSM-induced activation of ABC transporters.

References

- 1. researchgate.net [researchgate.net]

- 2. Cu(ATSM) Increases P-Glycoprotein Expression and Function at the Blood-Brain Barrier in C57BL6/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 10. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alteration of Cellular Reduction Potential Will Change 64Cu-ATSM Signal With or Without Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Cu(II)astm | 68341-09-3 | Benchchem [benchchem.com]

- 15. Cu(II)ATSM - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Cu(II)ATSM mechanism of action in hypoxic cells

An In-depth Technical Guide to the Mechanism of Action of Cu(II)ATSM in Hypoxic Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a neutral, lipophilic complex that has garnered significant attention as both a positron emission tomography (PET) imaging agent for delineating hypoxic tissues and a potential therapeutic agent. Its mechanism of action is rooted in the unique biochemical environment of hypoxic cells, particularly their altered redox state. This document provides a comprehensive overview of the core mechanism, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the associated molecular pathways and workflows. The hypoxia-selective accumulation of Cu(II)ATSM is primarily driven by its intracellular reduction from Cu(II) to Cu(I) in the over-reduced environment characteristic of low-oxygen conditions, leading to the dissociation of the complex and the irreversible trapping of copper.

Introduction to Tumor Hypoxia and Cu(II)ATSM

Tumor hypoxia, a condition of low oxygen tension, is a common feature of solid tumors resulting from a mismatch between oxygen supply and consumption.[1] It is a critical factor in tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[1][2] Non-invasive methods to accurately identify and quantify hypoxic regions are crucial for diagnosis, prognosis, and treatment planning.

Cu(II)ATSM is a radiopharmaceutical that leverages the unique metabolic state of hypoxic cells for selective imaging and therapy.[3][4] Labeled with positron-emitting copper isotopes such as ⁶⁰Cu, ⁶²Cu, or ⁶⁴Cu, it allows for the visualization of hypoxic regions via PET.[3][5] The compound is highly permeable to the cell membrane and blood-brain barrier, enabling rapid tissue distribution.[6][7] Its retention mechanism, which is central to its utility, is exquisitely sensitive to the intracellular oxygen concentration and redox environment.[2][8]

Core Mechanism of Action

The hypoxia selectivity of Cu(II)ATSM is not based on a direct reaction with oxygen but rather on the metabolic consequences of its absence. The proposed mechanism involves a series of steps from cellular entry to irreversible intracellular trapping.

Cellular Uptake

Cu(II)ATSM is a small, neutral, and lipophilic molecule that readily diffuses across the cell membrane.[5] This process is believed to occur primarily through passive diffusion, although some studies have suggested a potential role for carrier-mediated transport.[9][10] Unlike ionic copper, there is no definitive evidence to support a primary role for the main copper transporter, CTR1, in the initial uptake of the intact complex.[10][11]

Hypoxia-Selective Reduction and Trapping

The cornerstone of the mechanism is the reduction of the copper center from Cu(II) to Cu(I) within the cell.

-

In Normoxic Cells: Under normal oxygen levels, the intracellular environment is relatively oxidized. Cu(II)ATSM, with its low redox potential, remains stable and is not significantly reduced.[8][11] The intact, neutral complex can therefore diffuse back out of the cell, leading to rapid washout from normoxic tissues.[5]

-

In Hypoxic Cells: Hypoxia disrupts mitochondrial respiration, leading to an "over-reduced" state characterized by an accumulation of reducing equivalents like NADH and NADPH.[9][10][12] In this highly reductive environment, Cu(II)ATSM is readily reduced to Cu(I)ATSM.[8][9] This reduction is thought to be enzymatically mediated, potentially involving mitochondrial complex I or other NADH/NADPH-dependent reductases.[1][8][10]

The resulting Cu(I)ATSM complex is unstable. It is believed to undergo protonation and subsequent dissociation, releasing the Cu(I) ion.[10] This free copper is then sequestered by intracellular copper-binding proteins and other thiols, effectively trapping it inside the hypoxic cell.[10][13] This irreversible trapping leads to the high-contrast signal observed in PET imaging of hypoxic tumors.

Downstream Effects and Therapeutic Potential

The accumulation of copper within cancer cells can have therapeutic consequences. The redox cycling between Cu(II) and Cu(I) can catalyze the production of reactive oxygen species (ROS) through Fenton-like reactions, inducing oxidative stress and damaging DNA, lipids, and proteins.[11][14] This selective cytotoxicity in hypoxic regions, which are often radioresistant, makes Cu(II)ATSM a "theranostic" agent, combining diagnosis and therapy. Studies have shown that ⁶⁴Cu-ATSM can inhibit tumor growth and reduce the population of cancer stem cells.[15]

Quantitative Analysis of Cu(II)ATSM Behavior

The hypoxia-selective behavior of Cu(II)ATSM has been quantified in numerous preclinical studies. The following tables summarize key data on its uptake, biodistribution, and cytotoxicity.

Table 1: In Vitro Cellular Uptake of ⁶⁴Cu-ATSM

This table presents the percentage of ⁶⁴Cu-ATSM taken up by various cancer cell lines under different oxygen concentrations. The data clearly demonstrate a significant increase in tracer retention as oxygen levels decrease.

| Cell Line | Oxygen Concentration | Incubation Time | % Uptake / Retention | Reference |

| EMT6 | 0 ppm (Anoxic) | 1 hour | 90% | [16][17] |

| EMT6 | 1 x 10³ ppm (~0.1% O₂) | 1 hour | 77% | [16][17] |

| EMT6 | 5 x 10³ ppm (~0.5% O₂) | 1 hour | 38% | [16][17] |

| EMT6 | 2 x 10⁵ ppm (~20% O₂) | 1 hour | 31% | [16][17] |

| MCF-7 | Hypoxic | 3 hours | 2.75% | [11] |

| MCF-7 | Normoxic | 3 hours | 1.1% | [11] |

| C6 | 21% O₂ (Normoxic) | Not Specified | 20.6 ± 0.7 % uptake/mg protein | [18] |

Table 2: In Vivo Biodistribution of ⁶⁴Cu-ATSM

This table summarizes the biodistribution of ⁶⁴Cu-ATSM in tumor-bearing mice, expressed as the percentage of the injected dose per gram of tissue (%ID/g). The data show rapid tumor uptake and clearance from most normoxic tissues.

| Organ/Tissue | Time Post-Injection (BALB/c Nude Mice) | %ID/g (Mean ± SD) | Reference |

| Blood | 5 min | 5.25 ± 0.69 | [19] |

| Blood | 1 hour | 1.63 ± 0.16 | [19] |

| Liver | 5 min | 21.05 ± 1.25 | [19] |

| Liver | 1 hour | 23.90 ± 2.66 | [19] |

| Kidney | 5 min | 12.00 ± 2.19 | [19] |

| Kidney | 1 hour | 6.44 ± 0.69 | [19] |

| Muscle | 5 min | 1.16 ± 0.23 | [19] |

| Muscle | 1 hour | 0.58 ± 0.05 | [19] |

| EMT6 Tumor | 5 min (BALB/c Mice) | 0.76 %ID/organ | [16][17] |

Table 3: Cytotoxicity (IC₅₀) of Cu(II)ATSM

This table shows the half-maximal inhibitory concentration (IC₅₀) of non-radioactive Cu(II)ATSM, illustrating its increased toxicity under hypoxic conditions in certain cell lines.

| Cell Line | Condition | IC₅₀ (µM) (Mean ± SEM) | Reference |

| DA-3 (Mouse Breast Cancer) | Normoxic | 298.0 ± 18.7 | [11] |

| DA-3 (Mouse Breast Cancer) | Hypoxic | < 50 | [11] |

| MCF-7 (Human Breast Cancer) | Normoxic | 68.7 ± 5.6 | [11] |

| MCF-7 (Human Breast Cancer) | Hypoxic | 52.3 ± 4.2 | [11] |

| HEK-293 (Normal Kidney) | Normoxic | > 500 | [11] |

| HEK-293 (Normal Kidney) | Hypoxic | > 500 | [11] |

Key Experimental Methodologies

Reproducing and building upon existing research requires a clear understanding of the experimental protocols used. Below are detailed methodologies for key assays.

In Vitro Cellular Uptake and Retention Assay

This protocol is designed to measure the oxygen-dependent uptake of radiolabeled Cu-ATSM in cultured cells.

-

Cell Culture: Plate cells (e.g., EMT6, MCF-7) in multi-well plates and grow to ~80% confluency in standard culture medium.

-

Induction of Hypoxia: Transfer plates to a hypoxic incubator or chamber with a controlled gas environment (e.g., 95% N₂, 5% CO₂, <0.1% O₂). A range of oxygen concentrations can be tested. Incubate for a sufficient time (e.g., 2-4 hours) to establish a hypoxic state. Maintain control plates in a normoxic incubator (e.g., 95% air, 5% CO₂).

-

Radiotracer Incubation: Add ⁶⁴Cu-ATSM to the culture medium at a specified activity concentration. Incubate the plates under their respective oxygen conditions for various time points (e.g., 5, 15, 30, 60 minutes).

-

Washing: After incubation, rapidly aspirate the radioactive medium. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized tracer.

-

Cell Lysis and Counting: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH). Collect the lysate from each well and measure the radioactivity using a gamma counter.

-

Data Analysis: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay). Express the cellular uptake as a percentage of the total added activity or as activity per milligram of protein.

Measurement of Intracellular Cu(I) Concentration

This method uses the Cu(I)-specific chelator bicinchoninic acid (BCA) to quantify the amount of reduced copper in cells following treatment with Cu(II)ATSM.[11]

-

Cell Culture and Treatment: Plate cells (e.g., HEK-293, MCF-7) and expose them to normoxic or hypoxic conditions as described above.

-

Compound Addition: Treat the cells with a final concentration of 10 µM non-radioactive Cu(II)ATSM for various durations (e.g., 0.5, 1, 3, 6 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them. The lysate must be handled carefully to prevent re-oxidation of Cu(I).

-

BCA Assay: Add BCA solution to the cell lysate. BCA forms a purple-colored complex with Cu(I), which has a strong absorbance at 562 nm.

-

Spectrophotometry: Measure the absorbance of the solution at 562 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of Cu(I) by comparing the absorbance to a standard curve generated with known concentrations of a Cu(I) standard.

Animal Biodistribution Studies

This protocol outlines the in vivo evaluation of ⁶⁴Cu-ATSM distribution in a tumor model.

-

Tumor Model: Induce tumors in immunocompromised mice (e.g., BALB/c nude mice) by subcutaneous or orthotopic injection of cancer cells (e.g., EMT6). Allow tumors to grow to a specified size.

-

Radiotracer Administration: Administer a known activity of ⁶⁴Cu-ATSM to the mice, typically via intravenous (tail vein) injection.

-

Time-Course Analysis: At designated time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize a cohort of mice.

-

Organ Harvesting and Weighing: Immediately dissect and harvest key organs and tissues (e.g., tumor, blood, liver, kidneys, muscle, brain). Record the wet weight of each tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter, along with standards prepared from the injected dose.

-

Data Analysis: Calculate the tracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the core concepts and experimental processes.

Caption: Core mechanism of Cu(II)ATSM selective retention in hypoxic cells.

Caption: Experimental workflow for an in vitro cellular uptake assay.

Caption: Logical cascade from hypoxia to Cu(I) trapping.

Conclusion

The mechanism of action of Cu(II)ATSM in hypoxic cells is a compelling example of how the unique pathophysiology of the tumor microenvironment can be exploited for targeted imaging and therapy. Its selective retention is fundamentally linked to the intracellular redox state, which is profoundly altered under low-oxygen conditions. The robust preclinical data supporting its hypoxia-selective accumulation, combined with its theranostic potential, position Cu(II)ATSM as a significant tool in oncology. Further research clarifying the precise enzymatic pathways involved in its reduction and the full spectrum of its downstream therapeutic effects will continue to enhance its clinical utility.

References

- 1. Assessing tumor hypoxia by positron emission tomography with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining the Relationship Between Cu-ATSM Hypoxia Selectivity and Fatty Acid Synthase Expression in Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cu-ATSM: a radiopharmaceutical for the PET imaging of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-62-ATSM: a new hypoxia imaging agent with high membrane permeability and low redox potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]

- 11. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alteration of Cellular Reduction Potential Will Change 64Cu-ATSM Signal With or Without Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of 64Cu-ATSM in vitro and in vivo in a hypoxic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Redox Potential and Stability of Cu(II)ATSM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl-bis(N4-methylthiosemicarbazonato)copper(II), or Cu(II)ATSM, is a lipophilic, neutral copper complex that has garnered significant attention for its therapeutic potential in neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), and as a positron emission tomography (PET) imaging agent for hypoxic tissues.[1][2][3] The biological activity of Cu(II)ATSM is intrinsically linked to its redox properties and its stability in physiological environments. This technical guide provides a comprehensive overview of the current understanding of the redox potential and stability of Cu(II)ATSM, presenting key data, experimental methodologies, and relevant biological pathways.

Redox Potential of Cu(II)ATSM

The redox potential of copper complexes is highly dependent on the nature of the coordinating ligands. For bis(thiosemicarbazone) complexes like Cu(II)ATSM, the alkyl substitution on the ligand backbone plays a significant role in tuning the Cu(II)/Cu(I) redox potential.[5]

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the standard electrochemical technique to determine the redox potential of metal complexes. A detailed protocol for the determination of the redox potential of a copper complex like Cu(II)ATSM is provided below.

Objective: To determine the half-wave potential (E½) of the Cu(II)/Cu(I) redox couple of Cu(II)ATSM.

Materials and Apparatus:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Glassy carbon working electrode

-

Ag/AgCl reference electrode

-

Platinum wire counter electrode

-

Inert gas (Argon or Nitrogen)

-

Solvent (e.g., Acetonitrile or Dimethylformamide, DMF)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Cu(II)ATSM sample

-

Ferrocene (as an internal standard)

Procedure:

-

Solution Preparation: Prepare a solution of Cu(II)ATSM (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile).

-

Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it before use.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode immersed in the sample solution.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range that encompasses the expected redox event of the Cu(II)/Cu(I) couple (e.g., from +0.5 V to -1.0 V vs Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram, which is a plot of current versus potential.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E½) as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

-

Internal Standard: To ensure accuracy, the experiment can be repeated with the addition of ferrocene, which has a well-defined redox potential, as an internal standard. The potential of the Cu(II)ATSM redox couple can then be reported relative to the ferrocene/ferrocenium (Fc/Fc+) couple.

Stability of Cu(II)ATSM

The high thermodynamic stability of Cu(II)ATSM is a key characteristic that prevents the premature release of the copper ion in biological systems, which could otherwise lead to toxicity. This stability allows for its safe administration and targeted delivery.

Quantitative Stability Data

The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K), or by its dissociation constant (Kd).

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | 7.7 ± 2.02 × 10⁻¹⁵ M | 30% DMSO in 0.1 M phosphate buffer (pH 7.4) | [6] |

This extremely low dissociation constant indicates a very high affinity of the ATSM ligand for the Cu(II) ion, resulting in a highly stable complex.[6]

Stability in Biological Media

-

Serum Stability: Cu(II)ATSM demonstrates high stability in human serum. Studies with radiolabeled [64Cu]ATSM have shown that the complex remains more than 99% intact after 12 hours of incubation in freshly prepared human serum at 37°C.[7]

-

Stability in the Presence of Biological Reductants: The reduction of Cu(II)ATSM by endogenous reducing agents is a key aspect of its mechanism of action. However, the complex is remarkably stable in the presence of physiological concentrations of reductants. High, non-physiological concentrations of reductants such as ascorbate, L-cysteine, and glutathione (GSH) are required to achieve incomplete reduction of the complex.[4]

Physicochemical Stability

-

Thermal Stability: Cu(II)ATSM is known to be thermally unstable, and autoclaving can lead to its degradation.[7] Therefore, sterile filtration is the preferred method for sterilization.

Experimental Protocol: Determination of Stability by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the stability of Cu(II)ATSM by observing changes in its characteristic absorption spectrum upon addition of a competing chelator or under different physicochemical conditions.

Objective: To assess the stability of Cu(II)ATSM in a given medium over time.

Materials and Apparatus:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Cu(II)ATSM solution

-

Buffer solution of desired pH (e.g., phosphate-buffered saline, PBS)

-

Incubator or water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of Cu(II)ATSM in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectral Scan: Record the initial UV-Vis absorption spectrum of the Cu(II)ATSM solution at time zero. The characteristic d-d transition bands of Cu(II)ATSM are observed in the visible region.[6]

-

Incubation: Incubate the solution under the desired conditions (e.g., 37°C).

-

Time-course Measurements: At regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), record the UV-Vis spectrum of the solution.

-

Data Analysis:

-

Monitor the absorbance at the wavelength of maximum absorbance (λmax). A decrease in absorbance over time would indicate decomposition of the complex.

-

The percentage of intact complex at each time point can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.

-

For studying the effect of pH or temperature, the same procedure can be followed by preparing solutions in buffers of different pH values or incubating at different temperatures.

-

Biological Signaling Pathways and Mechanisms of Action

The biological effects of Cu(II)ATSM are mediated through its interaction with and modulation of several key cellular signaling pathways.

Inhibition of Ferroptosis

Recent studies have identified Cu(II)ATSM as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[8][9] Cu(II)ATSM acts as a radical-trapping antioxidant, effectively quenching lipid radicals and preventing the propagation of lipid peroxidation.[8] This mechanism is distinct from that of many other antioxidants and contributes to its neuroprotective effects.[9]

Activation of the Nrf2 Signaling Pathway

Cu(II)ATSM has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by Cu(II)ATSM, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of cytoprotective genes, including antioxidant enzymes.

Conclusion

Cu(II)ATSM is a highly stable copper complex with promising therapeutic and diagnostic applications. Its biological activity is intimately tied to its redox properties, which allow for its selective reduction in hypoxic or oxidatively stressed cells. While a precise redox potential value remains to be definitively reported in the literature, its characterization as a "low potential" complex is consistent with its observed biological behavior. The exceptional thermodynamic stability of Cu(II)ATSM ensures its integrity in biological fluids, minimizing off-target toxicity. The elucidation of its mechanisms of action, including the potent inhibition of ferroptosis via radical trapping and the activation of the protective Nrf2 signaling pathway, provides a strong rationale for its continued development in the treatment of neurodegenerative diseases and as a hypoxia imaging agent. Further research to precisely quantify its redox potential and to explore its stability under a broader range of conditions will undoubtedly contribute to a more complete understanding of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of CuII(atsm) in the SOD1-G37R mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 8. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Cu(II)ATSM as a potential therapeutic for ALS

An In-depth Technical Guide to Cu(II)ATSM as a Potential Therapeutic for Amyotrophic Lateral Sclerosis (ALS)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, for which there is currently no cure. A growing body of evidence points towards dysregulated copper homeostasis as a key event in ALS pathophysiology, making copper delivery a promising therapeutic strategy. Cu(II)ATSM (diacetyl-bis(4-methylthiosemicarbazonato)copper(II)) is a small, orally bioavailable, and blood-brain barrier-penetrant copper complex that has demonstrated significant therapeutic potential in preclinical models of ALS and is currently undergoing clinical evaluation. This document provides a comprehensive technical overview of Cu(II)ATSM, including its proposed mechanisms of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Role of Copper in ALS

Copper is an essential trace element crucial for the function of numerous enzymes, particularly within the central nervous system (CNS).[1] It is a required cofactor for critical enzymes such as Cu/Zn-superoxide dismutase 1 (SOD1), which is vital for antioxidant defense, and cytochrome c oxidase in the mitochondrial electron transport chain.[2][3]

The pathophysiology of ALS is linked to a disruption in copper homeostasis, where both functional copper deficiency and copper-mediated toxicity may occur simultaneously.[2] This imbalance can lead to:

-

Protein Aggregation: Metal-deficient SOD1 is prone to misfolding and aggregation, a key pathological hallmark in familial ALS cases with SOD1 mutations.[3][4] Protein aggregates can, in turn, sequester functional cuproproteins, exacerbating the deficiency.[2]

-

Oxidative Stress: A lack of copper in antioxidant enzymes like SOD1 impairs their ability to neutralize harmful reactive oxygen species (ROS), leading to oxidative damage to neurons.[5][6][7]

-

Mitochondrial Dysfunction: Impaired function of copper-dependent mitochondrial enzymes can disrupt cellular energy production.[2]

Evidence from post-mortem tissues of sporadic ALS patients reveals decreased copper levels in the ventral grey matter of the spinal cord, the primary site of motor neuron loss, supporting the relevance of copper dysregulation beyond familial, SOD1-mediated ALS.[8][9] Cu(II)ATSM is being investigated as a therapeutic agent that can safely deliver copper to the CNS to address this deficiency.[8][10]

Cu(II)ATSM: Chemical Properties and Pharmacokinetics

Cu(II)ATSM is a lipophilic, neutral copper complex that can readily cross the blood-brain barrier.[10][11]

| Property | Value | Reference |

| Formal Name | (SP-4-2)--copper | [12] |

| Molecular Formula | C₈H₁₄CuN₆S₂ | [12] |

| Molecular Weight | 321.9 g/mol | [12] |

| Solubility | DMSO: 10 mg/ml; DMF: 2 mg/ml; Water: Insoluble | [12][13][14] |

| Oral Bioavailability | ~53% (in rats) | [15] |

Pharmacokinetic studies in rats following a single 20 mg/kg oral dose showed prolonged absorption with a Tmax of 10 hours and an elimination half-life of approximately 3.1 hours.[15] PET imaging studies using radiolabeled copper have confirmed that Cu(II)ATSM delivers copper selectively to motor neuron-related areas in ALS patients.[9]

Proposed Mechanisms of Action

The therapeutic effects of Cu(II)ATSM in ALS are believed to be multifactorial, targeting several key pathological processes.

Restoration of Copper Homeostasis

The primary proposed mechanism is the delivery of bioavailable copper to the CNS.[10] Studies in SOD1-mutant mice demonstrated that copper from orally administered ⁶⁵Cu(II)ATSM was incorporated into the mutant SOD1 protein in the spinal cord.[10][16] This process converts the unstable, aggregation-prone, copper-deficient SOD1 into a more stable, fully metallated (holo) form, which is hypothesized to be less toxic.[16] Paradoxically, this stabilization can lead to an increase in the total amount of mutant SOD1 protein, yet it is associated with improved motor function and survival.[16][17]

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[18] Tissues affected by neurodegenerative diseases like ALS and Parkinson's disease share features consistent with ferroptosis, including elevated iron, low glutathione, and increased lipid peroxidation.[18] Cu(II)ATSM has been shown to be a potent inhibitor of ferroptosis in neuronal cell models, protecting against lipid peroxidation and cell death with an efficacy approaching that of the reference compound liproxstatin-1.[18] This anti-ferroptotic activity may represent a key disease-modifying mechanism.[18]

Antioxidant and Metabolic Effects

Cu(II)ATSM exhibits antioxidant properties, including the ability to scavenge peroxynitrite, a potent oxidant that contributes to cellular damage.[15][19][20] Additionally, recent studies suggest Cu(II)ATSM may act as a "metabolic switch."[19][21] In astrocyte models derived from ALS patients, Cu(II)ATSM appeared to revert the cellular metabolic phenotype towards that of healthy controls, potentially improving the metabolic support that astrocytes provide to motor neurons.[19][21]

Caption: Proposed multi-target mechanism of action for Cu(II)ATSM in ALS.

Preclinical Efficacy Data

Cu(II)ATSM has been extensively tested in transgenic mouse models of ALS that express mutant forms of human SOD1 (e.g., SOD1-G93A and SOD1-G37R), which are considered robust models of the disease.[10][22] The results have been independently validated by the ALS Therapy Development Institute, a significant milestone in preclinical ALS research.[23]

Table 1: Summary of Key Preclinical Studies in SOD1 Mouse Models

| Model | Treatment Paradigm | Key Findings | Reference |

| SOD1-G37R | Oral admin., dose-dependent | - Improved locomotor function (rotarod).- Increased survival by up to 26% (highest dose).- More effective than riluzole (3.3% survival benefit).- Effective even when started after symptom onset. | [24][25] |

| SOD1-G37R | Oral admin. | - Preserved α-motor neurons in the spinal cord.- Decreased levels of oxidatively modified proteins.- Increased levels of fully metallated (holo) SOD1. | [16][17] |

| SOD1-G93A | Oral admin., presymptomatic | - Delayed disease onset.- Extended survival by 14%.- Slowed disease progression from onset to end-stage. | [20] |

| SOD1-G93A | Oral admin. | - Delayed onset of neurological symptoms.- Improved locomotive capacity.- Increased median survival by 8% and mean survival by 11%.- Selectively increased enzymatically active SOD1 in the spinal cord. | [26] |

| SOD1-G93A | Oral admin. | - Independent validation of efficacy.- Delayed disease onset by an average of 6 days.- Animals maintained peak body weight longer. | [23] |

Clinical Development

Based on the robust preclinical data, Cu(II)ATSM has progressed to clinical trials in humans.

Table 2: Summary of Cu(II)ATSM Clinical Trials in ALS

| Trial ID | Phase | Study Design | Dose Levels | Key Objectives & Endpoints | Status | Reference |

| NCT02870634 | 1 | Multicenter, open-label, dose-escalation | 3, 6, 12, 24, 48 mg/day (oral) | Primary: Safety, tolerability, pharmacokinetics.Secondary: Preliminary efficacy (ALSFRS-R). | Completed | [27][28] |

| NCT04082832 | 2/3 | Multicenter, randomized, double-blind, placebo-controlled | Not specified | Primary: Change from baseline in ALSFRS-R score.Secondary: Survival, slow vital capacity (SVC), ECAS score. | Active | [10][29] |

The Phase 1 trial established the safety profile and recommended Phase 2 dose (RP2D).[27] A Phase 2/3 study is currently underway to assess the efficacy of Cu(II)ATSM compared to a placebo over a 24-week treatment period.[29]

Experimental Protocols

This section details the methodologies used in the key preclinical and clinical studies cited.

Preclinical Animal Studies

-

Animal Models:

-

SOD1-G93A Mice: Transgenic mice expressing the human SOD1 gene with a glycine-to-alanine substitution at position 93. These mice develop a progressive motor neuron disease that closely mimics human ALS.[30][31]

-

SOD1-G37R Mice: Transgenic mice expressing the human SOD1 gene with a glycine-to-arginine substitution at position 37. This is another widely used model with a robust and predictable disease progression.[24][25]

-

-

Drug Administration:

-

Assessment of Motor Function:

-

Survival Analysis:

-

Histological and Biochemical Analysis:

-

At the study endpoint, spinal cord tissue is harvested.

-

Motor Neuron Counts: Lumbar spinal cord sections are stained (e.g., with cresyl violet), and the number of large, healthy α-motor neurons in the ventral horn is manually counted.[17][20]

-

Biochemical Assays: Spinal cord homogenates are used to measure levels of SOD1 protein (Western blot), SOD1 activity, markers of oxidative stress (e.g., protein carbonylation), and markers of neuroinflammation (e.g., GFAP for astrogliosis).[17][26]

-

Caption: A typical experimental workflow for preclinical testing of Cu(II)ATSM in ALS mouse models.

Clinical Trial Protocols (Phase 2 Example)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[29]

-

Participant Population: Patients diagnosed with familial or sporadic ALS according to Awaji-shima Consensus Recommendations. Key exclusion criteria include inability to swallow, dependence on mechanical ventilation, and certain gastrointestinal or immune conditions.[27][29]

-

Randomization and Blinding: Patients are randomized on a 1:1 basis to receive either Cu(II)ATSM or a matching placebo. Both patients and investigators are blinded to the treatment allocation.[29]

-

Intervention: The study drug is administered orally once a day in a fasted state for 24 weeks (six 28-day cycles).[29]

-

Efficacy Assessments:

-

Revised ALS Functional Rating Scale (ALSFRS-R): A validated questionnaire that assesses disability in 12 domains of daily function. It is the primary efficacy endpoint.[29]

-

Slow Vital Capacity (SVC): A measure of respiratory muscle strength.[29]

-

Edinburgh Cognitive and Behavioural ALS Screen (ECAS): Assesses cognitive and behavioral changes common in ALS.[29]

-

-

Safety Assessments: Safety is monitored through physical examinations, vital signs, and standard hematology and serum chemistry panels at baseline and after each treatment cycle.[29]

Conclusion and Future Directions

Cu(II)ATSM represents a promising and rationally designed therapeutic candidate for ALS. Its mechanism, centered on correcting the underlying copper dyshomeostasis implicated in both familial and sporadic forms of the disease, distinguishes it from many other therapeutic approaches. Robust and independently validated preclinical data have demonstrated significant improvements in motor function and survival in animal models.

The ongoing Phase 2/3 clinical trial is a critical step in determining if these compelling preclinical results will translate into meaningful clinical benefits for patients. The outcomes of this trial will not only define the future of Cu(II)ATSM as an ALS therapy but will also provide crucial validation for targeting metal homeostasis in neurodegenerative diseases. Further research may also explore the potential of Cu(II)ATSM in other neurodegenerative conditions where copper dysregulation and ferroptosis are implicated, such as Parkinson's disease.[9][18]

References

- 1. Insights into the mechanisms of copper dyshomeostasis in amyotrophic lateral sclerosis | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 2. Frontiers | Copper toxicity and deficiency: the vicious cycle at the core of protein aggregation in ALS [frontiersin.org]

- 3. Importance of Copper in ALS and and Huntington’s Disease – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. Causative Links between Protein Aggregation and Oxidative Stress: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oxidative Stress in Amyotrophic Lateral Sclerosis: Synergy of Genetic and Environmental Factors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]

- 10. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper Homeostasis as a Therapeutic Target in Amyotrophic Lateral Sclerosis with SOD1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis [openresearch-repository.anu.edu.au]

- 17. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]

- 18. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CuATSM effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. alsnewstoday.com [alsnewstoday.com]

- 22. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Blog: Copper ATSM Slows Down Disease in Independent Precl... | ALS TDI [als.net]

- 24. UQ eSpace [espace.library.uq.edu.au]

- 25. Therapeutic effects of CuII(atsm) in the SOD1-G37R mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. CuII(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. Trial: Phase 1 Dose Escalation and PK Study of Cu(II)ATSM... | ALS TDI [als.net]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

- 30. criver.com [criver.com]

- 31. Blog: Modeling ALS for Drug Screening at ALS TDI | ALS TDI [als.net]

The Role of Cu(II)ATSM in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a lipophilic metal complex that has garnered significant attention in oncology for its dual role as both a therapeutic agent and a hypoxia-selective imaging agent for Positron Emission Tomography (PET). Its ability to readily cross cellular membranes and its unique redox chemistry allow it to selectively target the distinct metabolic environment of hypoxic cancer cells. This guide provides an in-depth technical overview of the core mechanisms by which Cu(II)ATSM influences cancer cell metabolism, its cytotoxic effects, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Hypoxia-Selective Trapping and Redox Cycling

The primary mechanism of Cu(II)ATSM's action and hypoxia selectivity is based on its redox potential and the over-reduced state characteristic of hypoxic tumor cells.

-

Cellular Uptake: As a neutral and lipophilic molecule, Cu(II)ATSM passively diffuses across the plasma membrane into the cell.[1]

-

Reductive Trapping in Hypoxia: In the low-oxygen (hypoxic) intracellular environment, which is rich in reducing equivalents such as NADH and NADPH, Cu(II)ATSM is reduced from its Cu(II) (cupric) state to the Cu(I) (cuprous) state.[2][3] This reduction makes the complex unstable.

-

Dissociation and Intracellular Copper Accumulation: The unstable Cu(I)ATSM complex is prone to dissociation. The released Cu(I) ion is then trapped within the cell, likely by binding to intracellular copper-binding proteins and chaperones.[2] In contrast, in normoxic cells with a more oxidized environment, the Cu(I)ATSM can be re-oxidized back to the stable Cu(II)ATSM, which can then efflux out of the cell.[1] This differential retention is the basis for its use as a hypoxia imaging agent with radiolabeled copper isotopes (e.g., 64Cu).

Figure 1: Mechanism of Cu(II)ATSM uptake and retention.

Impact on Cancer Cell Metabolism

The intracellular accumulation of copper ions profoundly disrupts cancer cell metabolism, primarily by inducing oxidative stress and interfering with mitochondrial function.

Induction of Reactive Oxygen Species (ROS)

The trapped Cu(I) is highly redox-active and participates in Fenton-like reactions, leading to a surge in reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydroxyl radicals (•OH). Cancer cells, while often having a higher basal level of ROS, are also more vulnerable to excessive oxidative stress.[4] This Cu(II)ATSM-induced ROS burst overwhelms the cellular antioxidant capacity, leading to widespread damage to lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are a primary target of Cu(II)ATSM-mediated toxicity.

-

Electron Transport Chain (ETC) Inhibition: Studies have shown that Cu(II)ATSM reduction is significantly enhanced when mitochondrial complex I is inhibited, suggesting a direct link to the ETC. The disturbed electron flow in hypoxic mitochondria creates an over-reduced state that promotes the reduction and trapping of Cu(II)ATSM.[2]

-

TCA Cycle Perturbation: Copper ions can inhibit key enzymes in the tricarboxylic acid (TCA) cycle, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[5] This disruption further impairs mitochondrial respiration and the production of ATP and essential metabolic intermediates.[5]

-

Mitochondrial Membrane Potential Collapse: The excessive ROS production and direct effects of copper can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event that precedes apoptosis.[6]

Induction of Apoptosis

The culmination of oxidative stress and mitochondrial damage is the activation of programmed cell death, or apoptosis.

-

Bcl-2 Family Regulation: Cu(II)ATSM treatment has been shown to alter the expression of Bcl-2 family proteins, increasing the expression of pro-apoptotic proteins like Bax and Bak while decreasing the expression of anti-apoptotic proteins like Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation: The release of cytochrome c from damaged mitochondria triggers the formation of the apoptosome and the activation of the intrinsic caspase cascade. This involves the sequential activation of initiator caspase-9 and effector caspase-3, which then cleave a host of cellular substrates, leading to the execution of apoptosis.[9]

Figure 2: Cu(II)ATSM-induced apoptotic signaling pathway.

Quantitative Data Summary

The cytotoxic efficacy of Cu(II)ATSM varies across different cancer cell lines and is influenced by oxygenation status.

Table 1: IC50 Values of Cu(II)ATSM in Various Cell Lines

| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |

| DA-3 | Mouse Breast Cancer | Normoxic | > 1000 | [4] |

| DA-3 | Mouse Breast Cancer | Hypoxic | 230 ± 1.15 | [4] |

| MCF-7 | Human Breast Cancer | Normoxic | 35 ± 1.2 | [4] |

| MCF-7 | Human Breast Cancer | Hypoxic | < 50 | [4] |

| Hela | Human Cervical Cancer | Normoxic | > 500 | [4] |

| Hela | Human Cervical Cancer | Hypoxic | > 500 | [4] |

| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Normoxic | > 1000 | [4][10] |

| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Hypoxic | 850 ± 1.3 | [4][10] |

Table 2: In Vitro Uptake of 64Cu-ATSM in EMT6 Cells

| Oxygen Concentration (ppm) | % Uptake after 1 hour | Reference |

| 0 (Anoxic) | 90% | [11] |

| 1 x 10³ | 77% | [11] |

| 5 x 10³ | 38% | [11] |

| 5 x 10⁴ | 35% | [11] |

| 2 x 10⁵ (Normoxic) | 31% | [11] |

Experimental Protocols